molecular formula C10H7ClO5S B11850183 7-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran-6-sulfonyl chloride CAS No. 85576-28-9

7-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran-6-sulfonyl chloride

Katalognummer: B11850183
CAS-Nummer: 85576-28-9
Molekulargewicht: 274.68 g/mol
InChI-Schlüssel: VJLPSAITCHERIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Hydroxy-4-methyl-2-oxo-2H-chromene-6-sulfonyl chloride is a chemical compound belonging to the class of coumarins. Coumarins are a group of naturally occurring compounds found in many plants and are known for their diverse biological activities. This particular compound is characterized by the presence of a sulfonyl chloride group, which makes it a valuable intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-4-methyl-2-oxo-2H-chromene-6-sulfonyl chloride typically involves the sulfonation of 7-Hydroxy-4-methylcoumarin. One common method includes the reaction of 7-Hydroxy-4-methylcoumarin with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and improved safety. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also being explored to make the process more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions

7-Hydroxy-4-methyl-2-oxo-2H-chromene-6-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used, depending on the desired transformation.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols or thiols.

Wissenschaftliche Forschungsanwendungen

7-Hydroxy-4-methyl-2-oxo-2H-chromene-6-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: The compound is used in the production of dyes, optical brighteners, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 7-Hydroxy-4-methyl-2-oxo-2H-chromene-6-sulfonyl chloride is largely dependent on its ability to form covalent bonds with nucleophilic sites in biological molecules. The sulfonyl chloride group is highly reactive and can modify proteins, enzymes, and other biomolecules, thereby altering their function. This reactivity makes it a useful tool in the study of enzyme mechanisms and the development of enzyme inhibitors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    7-Hydroxy-4-methylcoumarin: Lacks the sulfonyl chloride group and is less reactive.

    4-Methyl-2-oxo-2H-chromene-6-sulfonyl chloride: Similar structure but lacks the hydroxyl group at position 7.

    7-Hydroxy-4-methyl-2-oxo-2H-chromene-6-sulfonamide: A derivative formed by the substitution of the sulfonyl chloride group with an amine.

Uniqueness

The presence of both the hydroxyl group at position 7 and the sulfonyl chloride group at position 6 makes 7-Hydroxy-4-methyl-2-oxo-2H-chromene-6-sulfonyl chloride a unique and versatile compound. Its reactivity and ability to form covalent bonds with nucleophiles make it particularly valuable in synthetic chemistry and biochemical research.

Eigenschaften

CAS-Nummer

85576-28-9

Molekularformel

C10H7ClO5S

Molekulargewicht

274.68 g/mol

IUPAC-Name

7-hydroxy-4-methyl-2-oxochromene-6-sulfonyl chloride

InChI

InChI=1S/C10H7ClO5S/c1-5-2-10(13)16-8-4-7(12)9(3-6(5)8)17(11,14)15/h2-4,12H,1H3

InChI-Schlüssel

VJLPSAITCHERIZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)S(=O)(=O)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.